

The Role of 10(S)-HOME in Microbial Signaling: A Technical Guide

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Compound of Interest

Compound Name: 10(S)-HOME

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Introduction

In the intricate ecosystem of the gut microbiome, a constant and complex dialogue occurs between microbial residents and their host. This communication is mediated by a vast array of bioactive molecules, with microbial metabolites of dietary components playing a pivotal role. Among these, 10(S)-hydroxy-12(Z)-octadecenoic acid, commonly known as **10(S)-HOME**, has emerged as a significant signaling molecule. Derived from the microbial transformation of dietary linoleic acid, this hydroxy fatty acid is a key player in host-microbe interactions, influencing intestinal barrier integrity, immune responses, and metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of **10(S)-HOME** in microbial signaling, with a focus on its effects on host cells. We will delve into the quantitative data supporting its biological activities, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.

Core Concepts: 10(S)-HOME as a Signaling Molecule

10(S)-HOME, also referred to in literature as 10-hydroxy-cis-12-octadecenoic acid (HYA), is produced by various gut bacteria, notably *Lactobacillus plantarum*, through the enzymatic hydration of linoleic acid.^{[1][2][3]} This biotransformation is a critical step in the microbial metabolism of polyunsaturated fatty acids and gives rise to a molecule with potent biological

effects on the host.[1] Unlike its precursor, linoleic acid, **10(S)-HOME** exhibits enhanced signaling capabilities, particularly through its interaction with G protein-coupled receptors (GPCRs).[4][5]

The primary mode of action for **10(S)-HOME** in host signaling is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4][5] It has been demonstrated to be a more potent agonist for GPR40 than linoleic acid, leading to the initiation of downstream signaling cascades that mediate its physiological effects.[4][5] Furthermore, its metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, expanding the scope of its influence on host metabolism and sensory pathways.[6][7]

Quantitative Data on the Biological Activity of 10(S)-HOME

The biological effects of **10(S)-HOME** are dose-dependent. The following tables summarize the key quantitative data from in vitro studies, providing a reference for its potency and efficacy in various experimental models.

Parameter	Cell Line	Concentration/V alue	Effect	Reference
EC50 for GPR40 activation	HEK293 cells expressing human GPR40	7.51 μ M	Induction of calcium mobilization	[8]
EC50 for GPR120 activation	HEK293 cells expressing human GPR120	8.1 μ M	Induction of calcium mobilization	[8]
Inhibition of LPS-induced Nitric Oxide (NO) production	BV-2 microglia cells	30 μ M	Inhibition of NO production, ERK phosphorylation, and iNOS levels	[8]
Reduction of TNF- α , NO ₂ , and IL-10 levels	LPS-stimulated dendritic bone marrow cells	100 μ M	Reduction in cytokine and nitrite levels	[8]

Table 1: Receptor Activation and Anti-inflammatory Effects of **10(S)-HOME**.

Parameter	Cell Line	Treatment	Concentration	Effect on Gene/Protein Expression	Reference
Occludin mRNA	Caco-2	IFN- γ + TNF- α + 10(S)-HOME	50 μ M	Significant restoration of expression compared to IFN- γ + TNF- α alone	[9]
Zonula occludens-1 (ZO-1) mRNA	Caco-2	IFN- γ + TNF- α + 10(S)-HOME	50 μ M	Significant restoration of expression compared to IFN- γ + TNF- α alone	[9]
Claudin-1 mRNA	Caco-2	IFN- γ + TNF- α + 10(S)-HOME	50 μ M	Significant restoration of expression compared to IFN- γ + TNF- α alone	[9]
Myosin light chain kinase (MLCK) mRNA	Caco-2	IFN- γ + TNF- α + 10(S)-HOME	50 μ M	Significant restoration of expression compared to IFN- γ + TNF- α alone	[9]
TNF receptor 2 (TNFR2) mRNA	Caco-2	IFN- γ + 10(S)-HOME	50 μ M	Suppression of IFN- γ induced increase	[9]
GPR40 mRNA	Caco-2	10(S)-HOME	50 μ M	Significant up-regulation	[9]

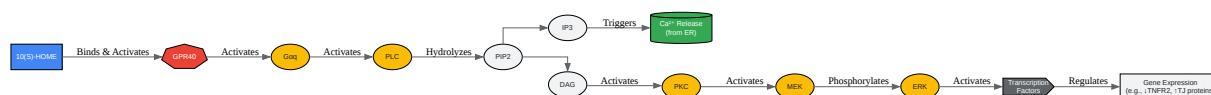
Table 2: Effect of **10(S)-HOME** on Tight Junction and Inflammatory Gene Expression in Caco-2 Cells.

Parameter	Cell Line	Treatment	Concentration Range	Effect	Reference
Transepithelial Resistance (TER)	Caco-2	IFN- γ + TNF- α + 10(S)-HOME	0.5 - 50 μ M	Dose-dependent protection against IFN- γ + TNF- α -induced decrease in TER	[9]

Table 3: Effect of **10(S)-HOME** on Intestinal Epithelial Barrier Function.

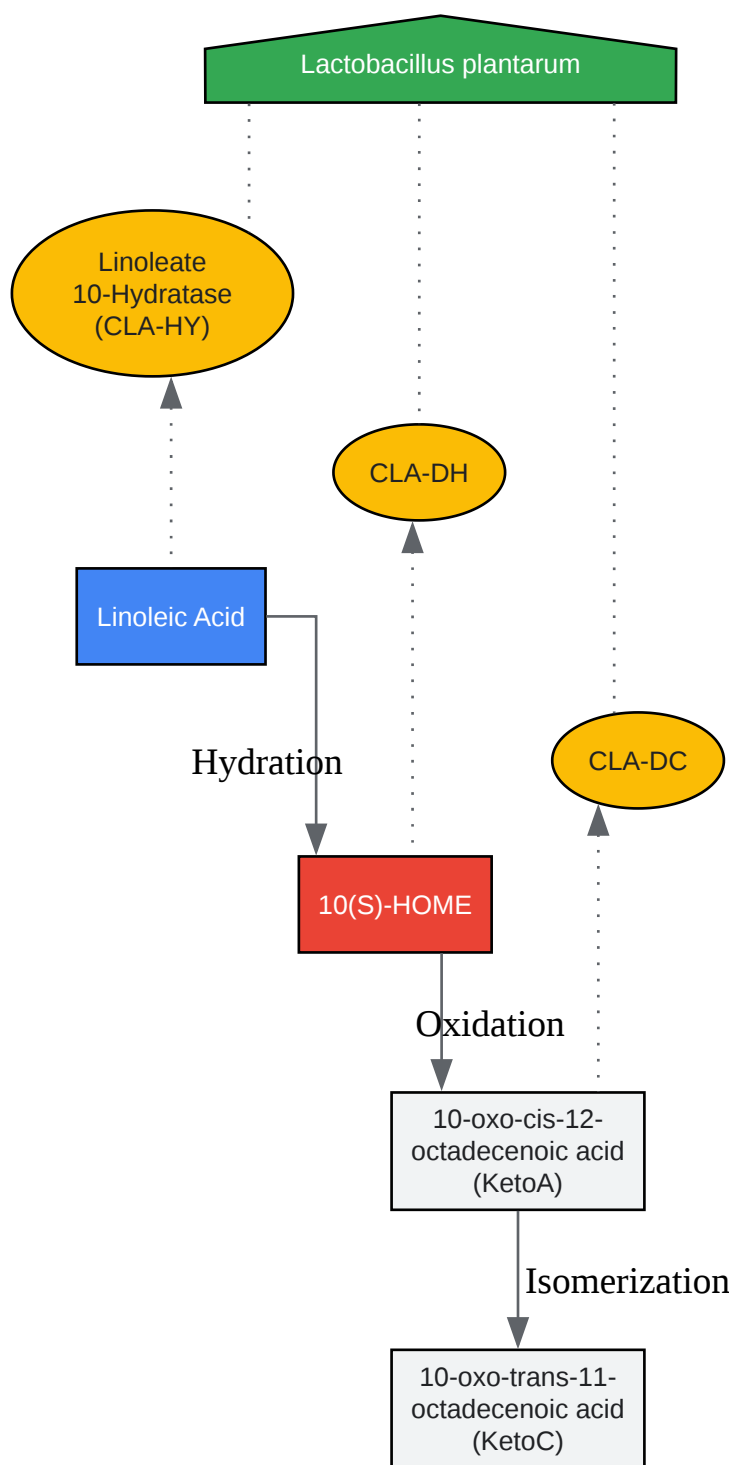
Signaling Pathways Modulated by 10(S)-HOME

The biological activities of **10(S)-HOME** are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved.



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Caption: GPR40 Signaling Pathway Activated by **10(S)-HOME**.



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Caption: Microbial Metabolism of Linoleic Acid to **10(S)-HOME** and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **10(S)-HOME**.

Protocol 1: Stereoselective Synthesis of 10(S)-HOME using *Lactobacillus plantarum*

This protocol outlines the biocatalytic conversion of linoleic acid to **10(S)-HOME**.

1. Materials and Reagents:

- *Lactobacillus plantarum* strain (e.g., JCM 1149)
- MRS broth
- Linoleic acid (high purity)
- Sterile phosphate buffer (e.g., 50 mM, pH 6.5)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

- Cultivation of *Lactobacillus plantarum*: Inoculate *L. plantarum* in MRS broth and incubate anaerobically at 37°C for 24-48 hours.
- Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate buffer.
- Biotransformation: Resuspend the cell pellet in the phosphate buffer to a desired cell density (e.g., OD600 of 10). Add linoleic acid to a final concentration of 1-5 mg/mL.
- Incubation: Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.

- Extraction: Acidify the reaction mixture to pH 3.0 with HCl. Extract the fatty acids three times with an equal volume of ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient to isolate **10(S)-HOME**. Monitor fractions by TLC. Further purification can be achieved by reverse-phase HPLC.

Protocol 2: Caco-2 Cell Intestinal Barrier Function Assay

This protocol details the assessment of **10(S)-HOME**'s effect on intestinal epithelial barrier integrity.

1. Materials and Reagents:

- Caco-2 cells
- DMEM supplemented with FBS, non-essential amino acids, and antibiotics
- Transwell inserts (e.g., 0.4 µm pore size)
- Recombinant human IFN-γ and TNF-α
- **10(S)-HOME**
- Transepithelial Electrical Resistance (TER) meter
- Lucifer yellow

2. Procedure:

- Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6×10^4 cells/cm². Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

- **Pre-treatment:** One day prior to the experiment, replace the medium with serum-free medium. On the day of the experiment, pre-treat the apical side of the Caco-2 monolayers with various concentrations of **10(S)-HOME** (e.g., 0.5-50 μ M) for 24 hours.
- **Induction of Barrier Disruption:** After pre-treatment, add IFN- γ (e.g., 10 ng/mL) to the basolateral side and TNF- α (e.g., 10 ng/mL) to the apical side for 6-24 hours.
- **Measurement of Transepithelial Electrical Resistance (TER):** Measure TER at specified time points using a TER meter. A decrease in TER indicates a loss of barrier integrity.
- **Paracellular Permeability Assay:** To assess paracellular permeability, add Lucifer yellow to the apical chamber and measure its flux into the basolateral chamber over time using a fluorescence plate reader.
- **Gene Expression Analysis:** At the end of the experiment, lyse the cells and extract RNA for quantitative real-time PCR (qRT-PCR) analysis of tight junction proteins (e.g., occludin, ZO-1) and inflammatory markers.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in gene expression in response to **10(S)-HOME**.

1. Materials and Reagents:

- RNA extraction kit
- Reverse transcription kit
- SYBR Green or TaqMan-based qPCR master mix
- Gene-specific primers for target genes (e.g., GPR40, occludin, ZO-1, TNFR2) and a housekeeping gene (e.g., GAPDH, β -actin)
- qPCR instrument

2. Procedure:

- RNA Extraction: Extract total RNA from Caco-2 cells treated with or without **10(S)-HOME** according to the manufacturer's protocol of the RNA extraction kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.
- qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Analyze the amplification data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Quorum Sensing Inhibition Assay using *Chromobacterium violaceum*

This protocol can be adapted to screen for the potential of **10(S)-HOME** to interfere with bacterial quorum sensing.

1. Materials and Reagents:

- *Chromobacterium violaceum* (e.g., ATCC 12472)
- Luria-Bertani (LB) agar and broth
- N-acyl-homoserine lactone (AHL), the signaling molecule for *C. violaceum* (e.g., C6-HSL)
- **10(S)-HOME**
- Solvent for **10(S)-HOME** (e.g., ethanol or DMSO)

2. Procedure:

- Preparation of *C. violaceum* lawn: Grow *C. violaceum* in LB broth overnight at 30°C. Spread a lawn of the overnight culture on an LB agar plate.
- Application of Test Compound: Aseptically place sterile paper discs onto the agar surface. Apply a known concentration of **10(S)-HOME** dissolved in a suitable solvent to the discs. Use a solvent-only disc as a negative control.
- Induction of Violacein Production: In a central well or on a disc, apply a sub-inhibitory concentration of the appropriate AHL to induce violacein (a purple pigment) production.
- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Observation: Observe the plates for a zone of violacein inhibition around the discs containing **10(S)-HOME**. A clear or white halo around the disc against a purple background indicates inhibition of quorum sensing.[\[10\]](#)[\[11\]](#)

Conclusion and Future Directions

10(S)-HOME stands out as a crucial microbial metabolite that actively participates in the host-microbiome dialogue. Its ability to strengthen the intestinal barrier, modulate inflammatory responses through GPR40 signaling, and potentially influence other metabolic pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of **10(S)-HOME**.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationship of **10(S)-HOME** and its derivatives could lead to the design of more potent and selective modulators of GPR40 and other targets. Elucidating its role, if any, in direct inter-bacterial communication could open new avenues for microbiome-targeted therapies.

Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings of **10(S)-HOME** into tangible benefits for human health, particularly in the context of inflammatory bowel disease, metabolic disorders, and other conditions linked to gut dysbiosis. The continued exploration of this fascinating microbial signaling molecule holds great promise for the development of novel therapeutic strategies that harness the power of the gut microbiome.

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